2-Aminodecanoic acid

Descripción general

Descripción

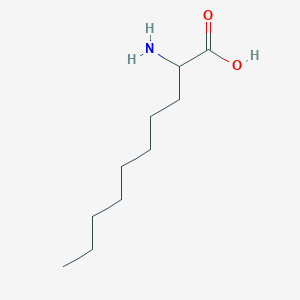

2-Aminodecanoic acid is an organic compound with the molecular formula C10H21NO2. It is a type of amino acid characterized by the presence of an amino group (-NH2) attached to the second carbon of a decanoic acid chain. This compound is known for its crystalline structure, appearing as colorless or slightly yellow crystals. It is soluble in water, acids, bases, and various organic solvents .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Aminodecanoic acid can be synthesized through several methods:

Ammonolysis of Decanoic Acid Derivatives: One common method involves the reaction of decanoic acid derivatives with ammonia.

Enzymatic Hydrolysis: Another method involves the use of enzymes such as aminoacylase from Aspergillus species.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes:

Step 1: Sodium ethoxide in ethanol is used to initiate the reaction.

Step 2: The intermediate product is then treated with acetonitrile under heating conditions.

Análisis De Reacciones Químicas

2-Aminodecanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Primary amines.

Substitution Products: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Basic Information

- IUPAC Name : (S)-2-Aminodecanoic acid

- Molecular Formula : CHNO

- Molecular Weight : 187.28 g/mol

- CAS Number : 84277-81-6

Chemistry

2-Aminodecanoic acid serves as a crucial building block for synthesizing complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : The amino group can be oxidized to form oxo derivatives.

- Reduction : The carboxylic acid group can be reduced to form alcohols or aldehydes.

- Substitution Reactions : The amino group can form amides or other derivatives.

Biology

In biological contexts, this compound is involved in:

- Peptide and Protein Synthesis : It acts as a precursor for synthesizing peptides and proteins, influencing their structure and function.

- Neurotransmitter Synthesis : Its structural similarity to other amino acids involved in neurotransmission enhances its relevance in neuropharmacology.

Medicine

Research indicates potential therapeutic properties of this compound derivatives:

- Antimicrobial Activity : Studies show that certain derivatives exhibit antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : Peptides derived from this amino acid have demonstrated the ability to inhibit cancer cell proliferation in various models. For instance, a peptide showed selective inhibition of K-Ras(G12D) mutant cancer cells, reducing cell proliferation significantly.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific structural modifications enhanced antimicrobial efficacy, suggesting potential applications in developing new antibiotics.

Case Study 2: Anticancer Peptides

In another investigation, a peptide based on this compound demonstrated selective inhibition of K-Ras(G12D) mutant cancer cells. The peptide showed promising results in reducing cell proliferation and inhibiting ERK phosphorylation, indicating its potential as a therapeutic agent against specific cancer types.

Data Table: Biological Activities of this compound Derivatives

Industrial Applications

In industrial settings, this compound is utilized for producing surfactants and emulsifiers due to its amphiphilic nature. Its properties allow it to stabilize emulsions and enhance the effectiveness of cleaning agents.

Mecanismo De Acción

The mechanism of action of 2-aminodecanoic acid involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Membrane Interaction: The hydrophobic nature of the decanoic acid chain allows it to interact with lipid membranes, potentially disrupting membrane integrity and function.

Comparación Con Compuestos Similares

2-Aminodecanoic acid can be compared with other similar compounds such as:

2-Aminododecanoic Acid: This compound has a longer carbon chain, resulting in different solubility and reactivity properties.

2-Aminocaprylic Acid: With a shorter carbon chain, this compound exhibits different physical and chemical characteristics.

11-Aminoundecanoic Acid: Another similar compound with unique applications in polymer synthesis and material science.

Uniqueness: this compound is unique due to its specific chain length and the presence of an amino group at the second carbon position, which imparts distinct reactivity and solubility properties compared to its analogs .

Actividad Biológica

2-Aminodecanoic acid, a non-proteinogenic amino acid, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, highlighting its role in peptide modification, antimicrobial properties, and implications in drug development.

This compound (C₁₀H₂₁NO₂) is characterized by its hydrophobic nature due to its long aliphatic chain. This hydrophobicity influences its interactions within biological systems, particularly in peptide synthesis and membrane permeability.

Peptide Modification and Drug Development

One significant application of this compound is in the modification of peptides to enhance their pharmacological properties. For instance, studies have demonstrated that modifying the N-terminus of the opioid peptide endomorphin-1 with this compound resulted in analogs with improved metabolic stability and membrane permeability. These modifications led to a significant increase in the binding affinity to μ-opioid receptors (MOP) and enhanced antinociceptive activity in vivo.

Case Study: Endomorphin-1 Derivatives

A study reported that derivatives of endomorphin-1 modified with this compound exhibited:

- Increased Stability : The half-life of these compounds was significantly improved compared to unmodified peptides.

- Enhanced Permeability : The apparent permeability across Caco-2 cell monolayers was markedly higher for the modified peptides (e.g., compound 4 showed a permeability of , compared to for the native peptide) .

| Compound | Half-Life (Caco-2) | Apparent Permeability () |

|---|---|---|

| Native Peptide | 0.5 min | |

| Compound 3 | 15-fold increase | |

| Compound 4 | 34-fold increase |

Antimicrobial Activity

In addition to its role in peptide modification, this compound has been investigated for its antimicrobial properties. Research indicates that derivatives containing this amino acid exhibit significant bactericidal activity against Gram-positive bacteria.

The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of bacterial membranes. The hydrophobic nature of this compound allows it to integrate into lipid membranes, leading to increased membrane permeability and ultimately cell lysis.

Safety and Toxicology

Toxicological assessments have indicated that while this compound exhibits low acute toxicity, repeated exposure may lead to adverse effects in animal models. Studies on rats have shown changes in kidney function and hematological parameters at higher doses . Importantly, it has not been found to be mutagenic or carcinogenic, making it a candidate for further research in therapeutic applications.

Propiedades

IUPAC Name |

2-aminodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINGUCXQUOKWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84276-16-4, 84277-81-6 | |

| Record name | NSC206259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206258 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.